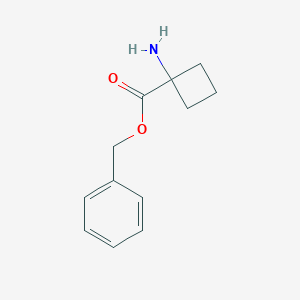

Benzyl 1-aminocyclobutane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 1-aminocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c13-12(7-4-8-12)11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNGVWGYZMKMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622597 | |

| Record name | Benzyl 1-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125483-56-9 | |

| Record name | Benzyl 1-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzyl 1-Aminocyclobutane-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Benzyl 1-aminocyclobutane-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The constrained cyclobutane ring and the α-amino acid moiety make it a compelling scaffold for introducing conformational rigidity into peptide-based therapeutics and other bioactive molecules. This document explores the primary synthetic strategies, including the Bucherer-Bergs and Strecker reactions, offering detailed mechanistic insights, step-by-step protocols, and a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs. The discussion is grounded in established chemical principles and supported by references to authoritative literature.

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug design. These unique building blocks can impart favorable pharmacological properties, such as enhanced metabolic stability, increased receptor affinity, and controlled secondary structure. Among these, 1-aminocyclobutane-1-carboxylic acid and its derivatives have garnered significant attention.[1][2] The rigid cyclobutane framework restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for biological targets.

The subject of this guide, this compound, serves as a key intermediate where the carboxylic acid is protected as a benzyl ester and the amine is available for further functionalization. The benzyl ester provides robust protection during many synthetic transformations and can be selectively removed under mild conditions, typically through hydrogenolysis.[3] This guide will dissect the most prevalent and effective methods for constructing this valuable synthetic intermediate.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with a retrosynthetic analysis to identify potential starting materials and key bond formations. For this compound, two primary disconnections are immediately apparent, leading to the two most common synthetic strategies.

Caption: Retrosynthetic pathways for this compound.

This analysis reveals that cyclobutanone is a logical and commercially available starting material. The core challenge lies in the simultaneous introduction of the amino and carboxyl functionalities onto the same carbon atom.

Key Synthesis Pathways from Cyclobutanone

The following sections detail the most reliable and field-proven methods for the synthesis of the 1-aminocyclobutane-1-carboxylic acid core, which can then be esterified to yield the target molecule.

Pathway 1: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic multicomponent reaction that efficiently produces 5,5-disubstituted hydantoins from a ketone, an ammonium salt, and a cyanide source.[4][5][6][7] This hydantoin intermediate is then hydrolyzed to yield the desired α-amino acid.

3.1.1. Mechanism and Rationale

The reaction proceeds through a series of equilibria. Initially, cyclobutanone reacts with ammonium carbonate to form an imine. Concurrently, a cyanohydrin can form. The key step is the nucleophilic addition of cyanide to the imine, forming an aminonitrile.[5] This intermediate then undergoes intramolecular cyclization with carbonate to form the stable hydantoin ring. The stability of this five-membered ring provides the thermodynamic driving force for the reaction. Subsequent hydrolysis, typically under basic conditions, opens the hydantoin ring to afford the amino acid.[8]

Caption: The Bucherer-Bergs reaction pathway for synthesizing the amino acid core.

3.1.2. Experimental Protocol: Synthesis of 1-Aminocyclobutane-1-carboxylic Acid via Bucherer-Bergs

Materials:

-

Cyclobutanone

-

Potassium cyanide (KCN) - EXTREME CAUTION: Highly toxic

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Barium hydroxide (Ba(OH)₂)

-

Hydrochloric acid (HCl)

Step 1: Hydantoin Formation

-

In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

To a solution of ammonium carbonate (3.0 eq) in water, add ethanol.

-

Add cyclobutanone (1.0 eq) to the solution.

-

Carefully add potassium cyanide (1.5 eq) in portions. The reaction is exothermic.

-

Heat the mixture to 60-70°C and stir for several hours until the reaction is complete (monitored by TLC).[4]

-

Cool the reaction mixture in an ice bath to precipitate the crude cyclobutane-spiro-5-hydantoin.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Hydantoin Hydrolysis

-

Suspend the crude hydantoin in a solution of barium hydroxide (2.0-3.0 eq) in water.

-

Heat the mixture to reflux in a sealed vessel or autoclave at elevated temperatures (e.g., 160°C) for several hours.[8]

-

Cool the mixture and remove the barium salts by filtration.

-

Acidify the filtrate with dilute HCl to a pH of ~6-7 to precipitate the 1-aminocyclobutane-1-carboxylic acid.

-

Collect the product by filtration, wash with cold water and ethanol, and dry under vacuum.

Pathway 2: The Strecker Synthesis

The Strecker synthesis is another fundamental method for producing α-amino acids.[9] It involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[10][11][12]

3.2.1. Mechanism and Rationale

Similar to the Bucherer-Bergs reaction, the Strecker synthesis begins with the formation of an imine from cyclobutanone and ammonia.[12] A key difference is the direct nucleophilic addition of cyanide to this imine to form 1-aminocyclobutane-1-carbonitrile.[13] This aminonitrile intermediate is then hydrolyzed, typically under acidic or basic conditions, to convert the nitrile group into a carboxylic acid.[11]

Caption: The Strecker synthesis pathway for the amino acid precursor.

3.2.2. Experimental Protocol: Synthesis of 1-Aminocyclobutane-1-carboxylic Acid via Strecker Synthesis

Materials:

-

Cyclobutanone

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) - EXTREME CAUTION: Highly toxic

-

Ammonium hydroxide (NH₄OH)

-

Concentrated Hydrochloric acid (HCl)

Step 1: Aminonitrile Formation

-

In a well-ventilated fume hood, combine ammonium chloride (1.2 eq) and sodium cyanide (1.1 eq) in a flask with aqueous ammonium hydroxide.

-

Cool the mixture in an ice bath.

-

Slowly add cyclobutanone (1.0 eq) to the cooled solution with vigorous stirring.

-

Allow the mixture to stir at room temperature for several hours to overnight.

-

The product, 1-aminocyclobutane-1-carbonitrile, can be extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Use extreme caution when handling the aminonitrile as it can release HCN.

Step 2: Nitrile Hydrolysis

-

Carefully add the crude aminonitrile to a flask containing concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution.

-

Cool the reaction mixture and concentrate under reduced pressure to obtain the crude amino acid hydrochloride salt.

-

Dissolve the salt in a minimal amount of water and neutralize with a base (e.g., ammonium hydroxide or pyridine) to the isoelectric point to precipitate the free amino acid.

-

Collect the 1-aminocyclobutane-1-carboxylic acid by filtration, wash with a cold solvent like ethanol, and dry.

Final Step: Benzyl Esterification

Once the 1-aminocyclobutane-1-carboxylic acid core has been synthesized, the final step is the protection of the carboxylic acid as a benzyl ester. This is typically achieved through a Fischer esterification or by reaction with a benzyl halide.[14][15]

Fischer Esterification Protocol

Materials:

-

1-Aminocyclobutane-1-carboxylic acid

-

Benzyl alcohol

-

A strong acid catalyst (e.g., p-toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄))

-

Toluene or a similar solvent capable of azeotropic water removal

Procedure:

-

Suspend the 1-aminocyclobutane-1-carboxylic acid (1.0 eq) in a mixture of benzyl alcohol (used in excess, can also serve as the solvent) and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (0.1-0.2 eq).

-

Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.[14]

-

Continue heating until no more water is collected.

-

Cool the reaction mixture and remove the excess benzyl alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography or recrystallization to obtain pure this compound.

Comparative Analysis of Synthesis Pathways

The choice between the Bucherer-Bergs and Strecker syntheses often depends on laboratory capabilities, safety considerations, and desired scale.

| Feature | Bucherer-Bergs Reaction | Strecker Synthesis |

| Intermediates | Hydantoin (often crystalline and easier to isolate) | Aminonitrile (can be less stable) |

| Reagents | Ammonium carbonate, KCN | Ammonium chloride, KCN |

| Hydrolysis | Typically requires harsh basic conditions and high temperatures | Can be achieved under acidic or basic conditions |

| Workup | Involves filtration of inorganic salts (e.g., BaCO₃) | Standard acid-base workup and extraction |

| Overall Yield | Generally good to excellent | Can be variable depending on the stability of the aminonitrile |

| Safety | High toxicity of KCN. | High toxicity of KCN and potential HCN evolution. |

Conclusion

The synthesis of this compound is readily achievable from the inexpensive starting material, cyclobutanone. Both the Bucherer-Bergs and Strecker reactions provide reliable entries to the crucial 1-aminocyclobutane-1-carboxylic acid intermediate. The Bucherer-Bergs pathway, proceeding through a stable hydantoin intermediate, can offer a more robust and easily purified route. The final esterification is a standard transformation that can be optimized for high yield. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize this valuable constrained amino acid derivative for applications in drug discovery and peptide chemistry.

References

-

Four novel 2,4-methano amino acids (MAAs, 1-aminocyclobutane-1-carboxylic acids) were synthesized. (Journal of Medicinal Chemistry) [Link]

- CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

-

Alkaline hydrolysis of cyclopentanespiro-5-(2,4-dithiohydantoin). (ResearchGate) [Link]

-

The Strecker Synthesis of Amino Acids. (Master Organic Chemistry) [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (Master Organic Chemistry) [Link]

-

Cbz-Protected Amino Groups. (Organic Chemistry Portal) [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (National Institutes of Health) [Link]

-

An Efficient Procedure for Preparation of C‐ and N‐Protected 1‐Aminocyclobutane Carboxylic Acid. (Taylor & Francis Online) [Link]

-

Benzyl chloroformate. (Wikipedia) [Link]

-

Strecker Synthesis. (Organic Chemistry Portal) [Link]

-

Benzyl Esters. (Organic Chemistry Portal) [Link]

-

Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'. (PubMed) [Link]

-

Benzyl Chloroformate. (Common Organic Chemistry) [Link]

-

Reaction mechanism of acid catalyzed esterification of carboxylic acid... (ResearchGate) [Link]

-

Strecker Amino Acid Synthesis. (YouTube) [Link]

-

Strecker Synthesis. (NROChemistry) [Link]

-

SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES. (Organic Preparations and Procedures International) [Link]

-

3: Esterification (Experiment). (Chemistry LibreTexts) [Link]

-

1 Protection Reactions. (Wiley-VCH) [Link]

-

Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. (ResearchGate) [Link]

- Process for the preparation of carboxylic benzyl esters.

-

Amino Acid-Protecting Groups. (SciSpace) [Link]

-

A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. (Arkivoc) [Link]

-

Strecker Synthesis. (Master Organic Chemistry) [Link]

-

Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (Journal of Synthetic Chemistry) [Link]

-

19 - Organic Syntheses Procedure. (Organic Syntheses) [Link]

-

-

Carboxyl protecting groups. (eGyanKosh) [Link]

-

-

Bucherer-Bergs Reaction. (Name Reaction) [Link]

-

Protecting Groups for Amines: Carbamates. (Master Organic Chemistry) [Link]

- Synthesis of aminocyclopentane carboxylic acids.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. gcwgandhinagar.com [gcwgandhinagar.com]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. jsynthchem.com [jsynthchem.com]

- 7. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. web.uni-plovdiv.bg [web.uni-plovdiv.bg]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Strecker Synthesis [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. arkat-usa.org [arkat-usa.org]

Introduction: The Rising Prominence of Strained Scaffolds in Drug Discovery

An In-depth Technical Guide to the Synthesis of Aminocyclobutane Carboxylic Acids

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, aminocyclobutane carboxylic acids have emerged as a class of compounds with significant potential. These molecules, which feature a constrained four-membered carbocycle, serve as unique building blocks in drug design.[1] The rigid, puckered structure of the cyclobutane ring provides a conformationally restricted scaffold, a desirable trait for optimizing ligand-receptor interactions and improving binding efficiency.[2][3] This sp3-rich core offers a distinct three-dimensional geometry that can enhance metabolic stability and other pharmacokinetic properties compared to more flexible or planar analogues.[2]

However, the synthesis of these valuable compounds is not without its difficulties. The inherent ring strain of the cyclobutane system and the need for precise stereochemical control over multiple chiral centers present significant synthetic hurdles.[4] The fluxional nature of the ring can also complicate spectroscopic analysis, making characterization challenging.[4] This guide provides a comprehensive overview of the core strategies employed for the synthesis of aminocyclobutane carboxylic acids, focusing on the underlying principles, experimental considerations, and practical methodologies for researchers in organic synthesis and drug development.

Part 1: Core Synthetic Strategies for Assembling Aminocyclobutane Carboxylic Acids

The construction of aminocyclobutane carboxylic acids can be broadly categorized into three main approaches: building the cyclobutane ring with the desired functionalities emerging, modifying a larger ring system through contraction, or functionalizing a pre-existing cyclobutane core. Each strategy offers distinct advantages and is suited to different target molecules and synthetic goals.

Constructing the Carbocycle: The Power of [2+2] Cycloaddition

The most direct and widely employed method for forming a cyclobutane ring is the [2+2] cycloaddition reaction, where two olefin-containing molecules combine to form the four-membered ring.[5][6] This approach is highly versatile, with photochemical and thermal variants enabling access to a wide array of substituted cyclobutanes.

In recent years, visible-light-mediated [2+2] photocycloadditions have become a cornerstone for cyclobutane synthesis due to their mild conditions and high functional group tolerance.[7] The reaction is typically facilitated by a photocatalyst, often an iridium complex, that absorbs visible light and promotes one of the olefin partners to an excited triplet state.[8][9] This excited species then undergoes a stepwise cycloaddition with the ground-state olefin partner.

The causality behind this method's success lies in its ability to overcome the high energy barrier of concerted cycloadditions under mild, ambient temperature conditions, thus preserving sensitive functional groups.[7] This strategy provides a direct route to densely functionalized cyclobutane α-amino acid derivatives from readily available dehydroamino acids and styrenes.[9]

Workflow: Visible-Light Mediated [2+2] Cycloaddition

Caption: General workflow for a photocatalytic [2+2] cycloaddition.

Exemplary Protocol: Synthesis of a Phenylcyclobutane α-Amino Acid Derivative [9]

-

Reactant Preparation: In a dry Schlenk tube, combine the dehydroamino acid derivative (1.0 equiv.), the styrene derivative (2.0 equiv.), and the iridium photocatalyst [Ir(dFCF3ppy)2(dtbpy)]PF6 (1 mol%).

-

Solvent Addition: Add anhydrous, degassed acetone to achieve a substrate concentration of 0.1 M.

-

Degassing: Seal the tube and thoroughly degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles.

-

Photoreaction: Place the reaction vessel approximately 5-10 cm from a blue LED light source (λ = 455 nm) and stir at room temperature.

-

Monitoring: Monitor the reaction for completion using thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 12 to 24 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired substituted cyclobutane α-amino acid product.

Ring Contraction: From Pyrrolidines to Cyclobutanes

An alternative and elegant strategy for creating stereochemically defined cyclobutanes is through the ring contraction of larger, more easily synthesized heterocyclic precursors like pyrrolidines.[10][11] This approach is particularly powerful because the stereochemistry of the starting five-membered ring can be directly transferred to the four-membered ring product in a stereoretentive manner.[12]

The key mechanistic step involves the conversion of the pyrrolidine's nitrogen atom into a leaving group, typically by forming a reactive 1,1-diazene intermediate.[11][12] This intermediate readily extrudes molecular nitrogen (N2), generating a 1,4-biradical species.[10] This biradical then undergoes rapid intramolecular C-C bond formation to yield the cyclobutane ring.[11][12] The stereospecificity of this process arises from the fact that the C-C bond formation is faster than bond rotation in the biradical intermediate, thus preserving the original stereochemical information.[12]

Mechanism: Stereoretentive Ring Contraction of a Pyrrolidine

Caption: Key mechanistic steps in pyrrolidine ring contraction.

Functionalization of a Pre-existing Cyclobutane Core

When a suitable cyclobutane precursor is available, direct functionalization offers a highly convergent route to the target aminocyclobutane carboxylic acids. This strategy is particularly valuable for late-stage modifications in a synthetic sequence.

Directed C-H functionalization has emerged as a powerful tool for installing new bonds at positions that are otherwise unreactive.[5] In the context of cyclobutanes, a pre-existing functional group on the ring can be used to direct a metal catalyst (e.g., palladium) to a specific C-H bond, enabling its conversion to a C-C or C-heteroatom bond.[4] This method avoids the need for pre-functionalized starting materials and can provide access to novel substitution patterns with high regioselectivity. The choice of directing group is critical, as it controls the site of activation and can influence the stereochemical outcome of the reaction.

Cyclobutanones are highly versatile and common intermediates in cyclobutane synthesis.[13] Their carbonyl group serves as a synthetic handle for a wide range of transformations to introduce the required amino and carboxyl functionalities. For instance, α-functionalization reactions can be used to install substituents adjacent to the carbonyl, while the carbonyl itself can be converted into an amino group through reductive amination or related processes.[13] The carboxylic acid moiety can be introduced via various methods, including oxidation of a suitable precursor or carboxylation of an organometallic intermediate.

Part 2: Data Summary of Synthetic Methodologies

The selection of a synthetic strategy depends on factors such as substrate availability, desired substitution pattern, and stereochemical requirements. The following table provides a comparative overview of the primary methods discussed.

| Synthetic Strategy | Key Features | Advantages | Common Challenges & Limitations |

| Visible-Light [2+2] Photocycloaddition | Uses a photocatalyst (e.g., Iridium complex) and visible light.[9] | Mild reaction conditions, excellent functional group tolerance, high convergence.[7] | Requires specific olefinic precursors; regioselectivity and stereoselectivity can be challenging to control. |

| Pyrrolidine Ring Contraction | Stereoretentive conversion of a 5-membered ring to a 4-membered ring via a biradical intermediate.[12] | Excellent stereochemical control, transferring chirality from the starting material.[12] | Requires synthesis of the substituted pyrrolidine precursor; byproduct formation can occur. |

| C-H Functionalization | Site-selective installation of functional groups on a pre-existing cyclobutane ring using a directing group.[4][5] | High atom economy, suitable for late-stage modification, access to unique isomers. | Limited by the availability of suitable directing groups and C-H bond accessibility; catalyst optimization is often required. |

| Functionalization of Cyclobutanones | Utilizes the carbonyl group of a cyclobutanone as a handle for further transformations.[13] | Access to a wide variety of substitution patterns through established carbonyl chemistry. | Multi-step sequences are often necessary; may require protection/deprotection steps. |

Conclusion and Future Outlook

The synthesis of aminocyclobutane carboxylic acids is a dynamic and evolving field, driven by the increasing demand for these unique building blocks in drug discovery. While [2+2] cycloadditions, particularly those enabled by photochemistry, offer a powerful and direct means of constructing the cyclobutane core, strategies like ring contraction and late-stage C-H functionalization provide essential, complementary approaches for achieving stereochemical control and molecular diversity.

Future advancements will likely focus on the development of more efficient and highly stereoselective catalytic systems. The continued exploration of asymmetric catalysis in [2+2] cycloadditions and the discovery of novel C-H functionalization reactions will undoubtedly expand the synthetic toolbox.[13] As our ability to precisely manipulate this strained yet valuable carbocyclic scaffold improves, the impact of aminocyclobutane carboxylic acids on the design of next-generation therapeutics is set to grow significantly.

References

- D. P. O’Malley, "Applications of C–H Functionalization Logic to Cyclobutane Synthesis," The Journal of Organic Chemistry, 2014. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b02559]

- Chem-Impex, "1-Amino-cyclobutane carboxylic acid hydrochloride," Chem-Impex International. [URL: https://www.chemimpex.com/products/06141]

- A. G. Grivas et al., "1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs," Journal of Medicinal Chemistry, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm00099a008]

- M. Fañanás-Mastral and D. B. F. de la Varga, "Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones," MDPI, 2022. [URL: https://www.mdpi.com/1420-3049/27/19/6630]

- C. Henle et al., "Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines," ACS Publications, 2021. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c03565]

- T. Bach, "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions," Chemical Reviews, ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.chemrev.0c01243]

- S. Das et al., "The synthetic routes to cyclobutanes," ResearchGate. [URL: https://www.researchgate.net/figure/The-synthetic-routes-to-cyclobutanes_fig1_332997193]

- C. Henle et al., "Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines," PMC - NIH, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8594772/]

- B. M. Trost et al., "New synthetic reactions. Synthesis of cyclobutanes, cyclobutenes, and cyclobutanones. Applications in geminal alkylation," Journal of the American Chemical Society, ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00459a035]

- S. M. T. Hojah et al., "syn-1,2-Diaminobenzocyclobutenes from [2+2] cycloaddition of 2-imidazolones with arynes," Chemical Communications, RSC Publishing, 2024. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cc/d4cc01004h]

- Organic Chemistry Portal, "Cyclobutane synthesis," Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C4/cyclobutanes.shtm]

- Organic Chemistry Portal, "Cyclobutene synthesis," Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C4/cyclobutenes.shtm]

- K. J. Garcia, "studies toward the stereocontrolled synthesis of cyclobutane derivatives," ScholarWorks, San Jose State University, 2022. [URL: https://scholarworks.sjsu.edu/etd_projects/1444]

- C. Henle et al., "Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines," NTU > IRep, 2021. [URL: https://irep.ntu.ac.uk/id/eprint/45595/1/1572911_Henle.pdf]

- L. J. P. H. Vossen et al., "Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition," ACS Organic & Inorganic Au, 2022. [URL: https://pubs.acs.org/doi/10.1021/acsorginorgau.2c00025]

- R. A. L. van der Lubbe et al., "Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions," Radboud Repository, 2023. [URL: https://repository.ubn.ru.nl/handle/2066/295328]

- Y. Wei et al., "Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products," PMC - NIH, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11164923/]

- C. Lamberth, "Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals," Wiley-VCH, 2017. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9783527693631.ch1]

- NINGBO INNO PHARMCHEM CO.,LTD., "Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry," NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.com/blog/exploring-the-synthesis-and-applications-of-n-boc-1-aminocyclobutanecarboxylic-acid-in-organic-chemistry/]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. nbinno.com [nbinno.com]

- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 13. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones [mdpi.com]

An In-depth Technical Guide to Benzyl 1-aminocyclobutane-1-carboxylate: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is increasingly reliant on the exploration of novel chemical space to address complex biological targets. Non-natural amino acids, in particular, have emerged as powerful tools for introducing conformational constraints and unique pharmacophoric features into peptide and small-molecule drug candidates. Among these, cyclic amino acids have garnered significant attention for their ability to impart rigidity and modulate bioactivity. This guide focuses on a promising yet under-documented building block: Benzyl 1-aminocyclobutane-1-carboxylate. As a Senior Application Scientist, my objective is to provide a comprehensive technical overview, synthesizing established chemical principles with practical, field-proven insights to empower researchers in their drug discovery endeavors. This document will delve into the chemical architecture, physicochemical properties, and synthetic pathways of this compound, offering a foundational understanding for its strategic application in medicinal chemistry.

Molecular Architecture and Stereochemistry

This compound possesses a unique structural motif characterized by a strained cyclobutane ring, a quaternary alpha-carbon, an amino group, and a benzyl ester. This combination of features imparts distinct conformational properties that are of significant interest in drug design.

The central feature of this molecule is the 1-aminocyclobutane-1-carboxylic acid core. The cyclobutane ring, with its inherent puckered conformation, restricts the rotational freedom around the Cα-Cβ bonds, a property that medicinal chemists can leverage to lock a molecule into a bioactive conformation.[1] Unlike its more flexible acyclic counterparts, the cyclobutane scaffold can help to reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and selectivity.

The presence of a benzyl ester serves a dual purpose. In the context of peptide synthesis, it acts as a readily cleavable protecting group for the carboxylic acid functionality.[2] Beyond this synthetic utility, the benzyl group itself can engage in beneficial π-stacking or hydrophobic interactions within a target's binding pocket, thus contributing directly to the pharmacophoric profile of a drug candidate.

Figure 2: Proposed Synthetic Workflow for this compound and its Hydrochloride Salt.

Detailed Experimental Protocol (Proposed)

Materials:

-

1-Aminocyclobutane-1-carboxylic acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Hexanes

-

Hydrochloric acid solution in diethyl ether

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-aminocyclobutane-1-carboxylic acid (1.0 eq.), p-toluenesulfonic acid monohydrate (1.2 eq.), and benzyl alcohol (5.0 eq.). Add toluene to the flask to azeotropically remove water.

-

Esterification: Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.

-

Workup and Extraction: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to remove the solvent and excess benzyl alcohol. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Hydrochloride Salt Formation (Optional): Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane). Add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt should precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Self-Validating System: The success of the synthesis can be monitored at each stage. The completion of the esterification is indicated by the cessation of water collection in the Dean-Stark trap. The purity of the final product can be assessed by thin-layer chromatography (TLC) and confirmed by spectroscopic analysis.

Spectroscopic Analysis (Predicted)

| Spectroscopic Data | Predicted Features |

| ¹H NMR | * ~7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl group. |

| * ~5.2 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph). | |

| * ~2.0-2.5 ppm (m, 6H): Protons of the cyclobutane ring. | |

| * ~1.6 ppm (br s, 2H): Protons of the amino group (-NH₂). The chemical shift and appearance of this peak can vary depending on the solvent and concentration. | |

| ¹³C NMR | * ~175 ppm: Carbonyl carbon of the ester. |

| * ~136 ppm: Quaternary aromatic carbon of the benzyl group. | |

| * ~128-129 ppm: Aromatic carbons of the benzyl group. | |

| * ~67 ppm: Methylene carbon of the benzyl group (-CH₂-Ph). | |

| * ~58 ppm: Quaternary carbon of the cyclobutane ring (Cα). | |

| * ~30-35 ppm: Methylene carbons of the cyclobutane ring. | |

| IR Spectroscopy | * ~3300-3400 cm⁻¹: N-H stretching of the primary amine. |

| * ~3030 cm⁻¹: Aromatic C-H stretching. | |

| * ~2850-2950 cm⁻¹: Aliphatic C-H stretching of the cyclobutane and benzyl methylene groups. | |

| * ~1735 cm⁻¹: C=O stretching of the ester. | |

| * ~1600, 1495, 1455 cm⁻¹: Aromatic C=C stretching. | |

| * ~1210 cm⁻¹: C-O stretching of the ester. | |

| Mass Spectrometry (ESI+) | * [M+H]⁺: Expected at m/z 206.1176 for C12H16NO2⁺. |

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in several areas of drug discovery.

-

Peptide Mimetics: The incorporation of this constrained amino acid into peptides can induce specific secondary structures, such as β-turns and helices. [3]This can lead to peptides with enhanced metabolic stability and improved receptor binding affinity.

-

Scaffold for Small Molecule Synthesis: The cyclobutane core can serve as a rigid scaffold for the elaboration of small molecule libraries. The amino and carboxylate functionalities provide convenient handles for diversification through amide bond formation and other coupling reactions.

-

Neurological Disorders: The parent compound, 1-aminocyclobutane-1-carboxylic acid, has been investigated for its interaction with NMDA receptors. [4]This suggests that derivatives such as the benzyl ester could be explored as starting points for the development of novel therapeutics for neurological disorders.

-

Enhancing Drug Properties: The introduction of a cyclobutane ring can improve the metabolic stability of a drug candidate by blocking sites of metabolism. [1]It can also be used to fine-tune the lipophilicity and other physicochemical properties of a molecule to optimize its pharmacokinetic profile.

Safety and Handling

The hydrochloride salt of 1-aminocyclobutane-1-carboxylic acid is described as a white crystalline powder. [5]While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.

Conclusion

This compound represents a valuable, albeit underutilized, building block for medicinal chemistry and drug discovery. Its rigid cyclobutane core and versatile functional groups offer a unique opportunity to create structurally novel and conformationally constrained molecules. While a detailed experimental characterization is not yet widely published, this guide provides a solid foundation for its synthesis, predicted properties, and potential applications. As the demand for innovative molecular scaffolds continues to grow, we anticipate that this compound and related derivatives will play an increasingly important role in the development of the next generation of therapeutics.

References

-

ChemBK. 1-aMinocyclobutane-1-carboxylic acid hydrochloride. [Link]

-

Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi. [Link]

- U.S. Patent No. 4,367,344. (1983). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.

- Chinese Patent No. CN105061283B. (2017). The preparation method of amino-acid benzyl ester hydrochloride.

-

Gilon, C., et al. (1991). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. [Link]

-

AccelaChem. 1909318-90-6,this compound hydrochloride. [Link]

- Wessjohann, L. A., et al. (2005).

-

Arkivoc. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. [Link]

-

Master Organic Chemistry. Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. 1-Aminocyclobutanecarboxylic acid. [Link]

-

U.S. Pharmacopeia. 5354 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. [Link]

-

Hubner, K. F., et al. (1979). 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. Journal of Nuclear Medicine. [Link]

-

Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]

Sources

An In-Depth Technical Guide to Benzyl 1-Aminocyclobutane-1-carboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Constrained Amino Acids in Peptide and Small Molecule Therapeutics

In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is paramount. Non-natural, conformationally constrained amino acids have emerged as powerful tools in achieving these goals. Among these, derivatives of 1-aminocyclobutane-1-carboxylic acid have garnered significant attention due to the unique structural constraints imparted by the cyclobutane ring. This guide focuses on Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride , a versatile building block that serves as a crucial intermediate in the synthesis of novel peptides and small molecule drug candidates. Its primary utility lies in providing a temporary yet robust protection of the carboxylic acid functionality, enabling controlled and sequential peptide chain elongation.

This document provides a comprehensive overview of this compound hydrochloride, including its chemical identity, synthesis, physicochemical properties, and applications in drug discovery, with a particular focus on solid-phase peptide synthesis (SPPS). Furthermore, it delves into the pharmacological significance of the 1-aminocyclobutane-1-carboxylic acid scaffold, exploring its role in modulating key biological targets.

Table 1: Chemical Identity of this compound Hydrochloride

| Property | Value |

| Chemical Name | This compound hydrochloride |

| CAS Number | 1909318-90-6 |

| Molecular Formula | C₁₂H₁₆ClNO₂ |

| Molecular Weight | 241.71 g/mol |

| Structure | (Image of the chemical structure of this compound hydrochloride) |

Synthesis and Physicochemical Properties: A Foundation for Application

The synthesis of this compound hydrochloride is a multi-step process that begins with the formation of the core 1-aminocyclobutane-1-carboxylic acid. A common and efficient route to this precursor is the Strecker synthesis, starting from cyclobutanone.

Synthesis of 1-Aminocyclobutane-1-carboxylic Acid

The Strecker synthesis is a classic method for producing α-amino acids. In the context of our target molecule, it involves the reaction of cyclobutanone with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide) to form an α-aminonitrile, which is subsequently hydrolyzed to yield the desired 1-aminocyclobutane-1-carboxylic acid.

Experimental Protocol: Synthesis of 1-Aminocyclobutane-1-carboxylic Acid via Strecker Synthesis

Materials:

-

Cyclobutanone

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Ammonium hydroxide (NH₄OH)

-

Hydrochloric acid (HCl)

-

Water

-

Methanol

Procedure:

-

Formation of the α-Aminonitrile:

-

In a well-ventilated fume hood, dissolve ammonium chloride and sodium cyanide in aqueous ammonium hydroxide.

-

Cool the solution in an ice bath and add cyclobutanone dropwise with vigorous stirring.

-

Allow the reaction to stir at room temperature for several hours to overnight.

-

The formation of the 1-aminocyclobutane-1-carbonitrile can be monitored by thin-layer chromatography (TLC).

-

-

Hydrolysis to the Amino Acid:

-

Carefully add concentrated hydrochloric acid to the reaction mixture and heat to reflux. The hydrolysis of the nitrile to the carboxylic acid will occur.

-

After several hours of reflux, cool the reaction mixture.

-

Neutralize the solution with a suitable base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid 1-aminocyclobutane-1-carboxylic acid by filtration, wash with cold water and then methanol, and dry under vacuum.

-

Esterification to this compound Hydrochloride

With the core amino acid in hand, the next crucial step is the protection of the carboxylic acid as a benzyl ester. A common method for this transformation involves the reaction of the amino acid with benzyl alcohol in the presence of an acid catalyst, often with the simultaneous formation of the hydrochloride salt of the amino group. A patent for the preparation of amino acid benzyl ester hydrochlorides describes a method using hydrogen chloride gas and a metal chloride catalyst.[1]

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

-

1-Aminocyclobutane-1-carboxylic acid

-

Benzyl alcohol

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (gas)

-

Toluene or another suitable aprotic solvent

-

Diethyl ether

Procedure:

-

Formation of the Acid Chloride (if using thionyl chloride):

-

Suspend 1-aminocyclobutane-1-carboxylic acid in an inert solvent such as toluene.

-

Add thionyl chloride dropwise at a controlled temperature (e.g., 0 °C to room temperature). The amino group will be protected as the hydrochloride salt.

-

Stir the reaction until the formation of the acid chloride is complete.

-

-

Esterification:

-

Add benzyl alcohol to the reaction mixture.

-

Heat the mixture to reflux to drive the esterification reaction.

-

Monitor the reaction progress by TLC.

-

-

Isolation and Purification:

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Triturate the residue with a non-polar solvent like diethyl ether to induce precipitation of the product.

-

Collect the solid this compound hydrochloride by filtration, wash with diethyl ether, and dry under vacuum.

-

Physicochemical Properties

The resulting this compound hydrochloride is typically a white to off-white crystalline solid. Its solubility is generally good in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF), which is advantageous for its use in solution-phase and solid-phase peptide synthesis. The presence of the hydrochloride salt enhances its stability and shelf-life.

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value/Description |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in methanol, ethanol, DMF |

| Stability | Stable under standard laboratory conditions; moisture sensitive |

| Purity | Typically >95% for research applications |

Application in Solid-Phase Peptide Synthesis (SPPS): A Cornerstone of Peptide Drug Discovery

The primary application of this compound hydrochloride is as a building block in solid-phase peptide synthesis (SPPS), particularly utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. In this context, the benzyl ester serves as a protecting group for the C-terminal carboxylic acid of the growing peptide chain, which is anchored to a solid support.

The general workflow of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin.[2] This process is characterized by repeated cycles of deprotection of the N-terminal amino group and coupling of the next N-protected amino acid.

Workflow for Incorporating this compound into a Peptide Sequence via Fmoc-SPPS

The incorporation of this compound requires its initial coupling to a suitable resin, followed by the standard SPPS cycles.

Experimental Protocol: Fmoc-SPPS using this compound

Materials:

-

Fmoc-protected amino acids

-

This compound hydrochloride

-

Solid-phase synthesis resin (e.g., Wang resin, 2-chlorotrityl chloride resin)

-

Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)

-

Base (e.g., DIPEA, NMM)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

-

Resin Loading (Attaching the first amino acid):

-

Swell the chosen resin in DMF.

-

Activate the carboxylic acid of the first Fmoc-protected amino acid (which could be Fmoc-1-aminocyclobutane-1-carboxylic acid) using a suitable coupling agent and base.

-

React the activated amino acid with the resin. The choice of resin and loading conditions is critical to avoid side reactions like racemization. For subsequent steps, the target molecule, this compound, would be used after the removal of the Fmoc group from the preceding amino acid.

-

-

Fmoc Deprotection:

-

Wash the resin-bound peptide.

-

Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus.[3]

-

Wash the resin thoroughly to remove piperidine and the Fmoc adduct.

-

-

Coupling of this compound:

-

Dissolve this compound hydrochloride and a coupling agent (e.g., HBTU) in DMF.

-

Add a base (e.g., DIPEA) to neutralize the hydrochloride and activate the coupling agent.

-

Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Allow the coupling reaction to proceed for a specified time (typically 1-2 hours).

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Repeat Cycles:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

-

Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin.

-

Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, triisopropylsilane, and water) to cleave the peptide from the resin and remove the benzyl ester and other side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final peptide by mass spectrometry (MS) and analytical HPLC.

-

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

The Pharmacological Significance of the 1-Aminocyclobutane-1-carboxylic Acid Scaffold

The rigid cyclobutane core of 1-aminocyclobutane-1-carboxylic acid (ACBC) imparts unique conformational constraints on peptides and small molecules, which can lead to enhanced biological activity and selectivity. Two key areas where this scaffold has shown significant promise are in immunomodulation and as a modulator of the N-methyl-D-aspartate (NMDA) receptor.

Immunomodulatory Activity: Tuftsin Analogs

Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) that acts as an immunomodulator by stimulating the activity of macrophages and other phagocytic cells.[4] However, its therapeutic potential is limited by its short half-life due to enzymatic degradation. Incorporating ACBC derivatives into tuftsin analogs can enhance their stability and biological activity. The constrained nature of the cyclobutane ring can lock the peptide into a bioactive conformation, leading to improved receptor binding and increased resistance to proteolysis.[5][6]

The mechanism of action of tuftsin and its analogs involves binding to specific receptors on the surface of phagocytes, which triggers a signaling cascade leading to enhanced phagocytosis, chemotaxis, and the production of reactive oxygen species and cytokines.

Caption: Simplified signaling pathway of Tuftsin and its analogs in macrophages.

NMDA Receptor Modulation

The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[7] 1-Aminocyclobutane-1-carboxylic acid (ACBC) has been identified as a partial agonist at the glycine co-agonist binding site on the NMDA receptor.[8] This means that while it can activate the receptor, it does so to a lesser extent than the full agonist, glycine. This property makes ACBC and its derivatives interesting candidates for the development of drugs that can modulate NMDA receptor activity without causing the severe side effects associated with full antagonists, such as psychotomimetic effects.[9] By fine-tuning the level of NMDA receptor activation, these compounds could offer a more nuanced therapeutic approach for conditions like schizophrenia and neurodegenerative diseases.[10]

Caption: Modulation of the NMDA receptor by 1-aminocyclobutane-1-carboxylic acid (ACBC).

Conclusion and Future Perspectives

This compound hydrochloride is a valuable and versatile building block for the synthesis of complex peptides and small molecules with therapeutic potential. Its utility in solid-phase peptide synthesis, coupled with the unique pharmacological properties conferred by the 1-aminocyclobutane-1-carboxylic acid scaffold, makes it a compound of significant interest to researchers in drug discovery. The ability to introduce conformational constraints and modulate biological targets such as the NMDA receptor and immune cell receptors opens up new avenues for the design of next-generation therapeutics with improved efficacy and safety profiles. As our understanding of the structure-activity relationships of constrained peptides and small molecules continues to grow, the importance of building blocks like this compound hydrochloride is set to increase, further empowering the development of innovative medicines.

References

- Whittemore, E. R., et al. (1997). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 40(24), 3890-3900.

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

Tuftsin – Knowledge and References. Taylor & Francis. Available at: [Link]

- Davies, S. G., & Roberts, P. M. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1936-1946.

- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. Google Patents.

- Mező, G., Szekerke, M., Sármay, G., & Gergely, J. (1990). Synthesis and functional studies of tuftsin analogs containing isopeptide bond. Peptides, 11(3), 405-415.

- Watkins, J. C., & Collingridge, G. L. (Eds.). (2006). The NMDA Receptor. Oxford University Press.

- Synthesis of aminocyclopentane carboxylic acids. Google Patents.

- Siemion, I. Z., & Kluczyk, A. (2017). Tuftsin-Properties and Analogs. Current protein & peptide science, 18(11), 1104-1114.

-

benzylaniline. Organic Syntheses. Available at: [Link]

-

A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc. Available at: [Link]

-

NMDA receptor antagonist. Wikipedia. Available at: [Link]

- Fridkin, M., et al. (1983). Tuftsin analogues: synthesis, structure-function relationships, and implications for specificity of tuftsin's bioactivity. Molecular and cellular biochemistry, 57(2), 147-161.

-

1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. Available at: [Link]

- Nishioka, K., Obeyesekere, N. U., & McMurray, J. S. (1995). Enhanced phagocytosis activity of cyclic analogs of tuftsin. Biochemical pharmacology, 49(5), 735-738.

-

The Role of NMDA Receptor Partial Antagonist, Carbamathione, as a Therapeutic Agent for Transient Global Ischemia. MDPI. Available at: [Link]

- The preparation method of amino-acid benzyl ester hydrochloride. Google Patents.

-

Novel NMDA Receptor Antagonists. University of Virginia School of Medicine. Available at: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. Available at: [Link]

-

Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. Available at: [Link]

Sources

- 1. CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride - Google Patents [patents.google.com]

- 2. peptide.com [peptide.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Synthesis and functional studies of tuftsin analogs containing isopeptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced phagocytosis activity of cyclic analogs of tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. med.virginia.edu [med.virginia.edu]

- 8. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 10. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Value of Conformational Constraint in Peptide Drug Design

An Application Guide for the Amide Coupling of Benzyl 1-aminocyclobutane-1-carboxylate

In modern medicinal chemistry, the design of peptide-based therapeutics often requires the introduction of non-natural amino acids to overcome the inherent limitations of their natural counterparts, such as poor metabolic stability and conformational flexibility. This compound is a key building block in this arena. The cyclobutane ring imparts a significant degree of conformational rigidity to the peptide backbone, a strategy that can lock the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its target.[1] The successful incorporation of this and similar strained cyclic amino acids into a growing peptide chain is therefore a critical step in the synthesis of novel therapeutics.[2][3]

This guide provides an in-depth analysis and detailed protocols for the effective amide bond formation using this compound. We will explore two robust, field-proven coupling methodologies, explaining the chemical rationale behind reagent selection and procedural steps to ensure reproducible, high-yield synthesis for researchers in drug development.

Pillar 1: Strategic Selection of a Coupling Reagent

The formation of an amide bond involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[4][5] While seemingly straightforward, the choice of coupling reagent is paramount for success, especially when dealing with sterically hindered or structurally unique amino acids like this compound. The primary challenges to overcome are slow reaction rates and potential epimerization at the chiral center of the coupling partner.[6]

Two major classes of reagents are dominant in modern synthesis: carbodiimides and uronium/aminium salts.[7]

-

Carbodiimides (e.g., EDC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC) is a versatile and cost-effective reagent. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8] To mitigate side reactions, such as the formation of a stable N-acylurea, and to reduce the risk of racemization, EDC is almost always used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[9] HOBt traps the O-acylisourea to form an HOBt-active ester, which is more stable and reacts cleanly with the amine.[10] The water-solubility of EDC and its urea byproduct simplifies purification via aqueous work-up.[7]

-

Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more powerful and faster-acting than carbodiimide systems. HATU is based on the superior leaving group 7-aza-1-hydroxybenzotriazole (HOAt).[11] The pyridine nitrogen atom in the HOAt moiety is believed to provide anchimeric assistance during the aminolysis step, accelerating the reaction and leading to high coupling efficiencies, even with hindered substrates.[12] This makes HATU an excellent choice for challenging couplings where steric hindrance may be a factor.

Below, we provide detailed protocols for both an EDC/HOBt-mediated coupling and a HATU-mediated coupling, allowing researchers to choose the system best suited to their specific needs and substrate complexity.

Pillar 2: Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process monitoring to ensure reaction completion and robust purification steps.

Experimental Workflow Overview

The general workflow for the coupling reaction is outlined below. This process ensures all components are correctly prepared and combined, and that the reaction is monitored and purified effectively.

Caption: General workflow for amide bond formation.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This protocol is a reliable standard for many coupling reactions, balancing efficiency with cost-effectiveness.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Molarity (M) | Equivalents | Amount (for 1 mmol scale) |

| Carboxylic Acid | - | - | 1.0 | 1.0 mmol |

| This compound HCl | 241.71 | - | 1.1 | 1.1 mmol (266 mg) |

| EDC·HCl | 191.70 | - | 1.2 | 1.2 mmol (230 mg) |

| HOBt·H₂O | 153.14 | - | 1.2 | 1.2 mmol (184 mg) |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | - | 3.0 | 3.0 mmol (0.52 mL) |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | - | 10 mL |

Step-by-Step Methodology

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 equiv) and this compound hydrochloride salt (1.1 equiv) in anhydrous DMF (approx. 0.1 M).

-

Base Addition: Cool the solution to 0 °C in an ice-water bath. Add DIPEA (3.0 equiv) dropwise to neutralize the hydrochloride salt and provide the basic conditions necessary for the coupling. Stir for 10-15 minutes.

-

Activation: To the stirring solution, add HOBt·H₂O (1.2 equiv) followed by EDC·HCl (1.2 equiv) in one portion.[13]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.[14]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: High-Efficiency HATU-Mediated Amide Coupling

This protocol is recommended for sterically demanding substrates or when faster reaction times are desired.

HATU Coupling Mechanism

The efficiency of HATU stems from its ability to rapidly generate a highly reactive OAt-active ester, which is then readily attacked by the amine.[15] The pyridine nitrogen in the HOAt leaving group facilitates the final aminolysis step.[12]

Caption: Simplified mechanism of HATU-mediated coupling.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Molarity (M) | Equivalents | Amount (for 1 mmol scale) |

| Carboxylic Acid | - | - | 1.0 | 1.0 mmol |

| This compound HCl | 241.71 | - | 1.1 | 1.1 mmol (266 mg) |

| HATU | 380.23 | - | 1.1 | 1.1 mmol (418 mg) |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | - | 3.0 | 3.0 mmol (0.52 mL) |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | - | 10 mL |

Step-by-Step Methodology

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (approx. 0.2 M).

-

Activation & Base Addition: Add DIPEA (2.0 equiv) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[16][17]

-

Amine Addition: In a separate vial, dissolve this compound hydrochloride salt (1.1 equiv) in a small amount of DMF and add DIPEA (1.0 equiv) to liberate the free amine.

-

Coupling: Add the free amine solution from step 3 to the activated carboxylic acid mixture (from step 2).

-

Reaction: Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than EDC/HOBt couplings.

-

Monitoring: Monitor the reaction progress closely by TLC or LC-MS.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 (steps 6 and 7). The tetramethylurea byproduct from HATU is water-soluble and will be removed during the aqueous washes.

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Reaction Stalled | 1. Insufficient activation. 2. Steric hindrance. 3. Reagents degraded. | 1. Switch to HATU if using EDC/HOBt. 2. Slightly increase temperature (e.g., to 40 °C). 3. Use fresh, anhydrous solvents and new reagents. |

| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up. 3. Side reactions. | 1. Extend reaction time. 2. Use care during aqueous extractions; perform back-extractions if necessary. 3. Ensure reaction is at 0 °C during addition of coupling reagents. |

| Multiple Spots on TLC | 1. N-acylurea formation (EDC). 2. Unreacted starting materials. 3. Epimerization. | 1. Ensure HOBt is used with EDC. 2. Optimize stoichiometry; ensure amine is not limiting. 3. Use a less hindered base or a more efficient reagent like HATU.[10] |

| Difficulty Removing DIPEA | High boiling point of DIPEA. | Perform an acidic wash during work-up (e.g., with 1M HCl or 5% citric acid), provided the product is stable to acid.[14] |

Conclusion

The successful coupling of this compound is readily achievable with standard peptide coupling reagents. For routine synthesis, the EDC/HOBt method offers a reliable and economical pathway. For more challenging couplings where steric hindrance is a concern or faster reaction times are critical, HATU is a superior reagent that consistently delivers high yields. By understanding the mechanisms behind these reagents and following validated, well-controlled protocols, researchers can confidently incorporate this valuable constrained amino acid into their peptide-based drug candidates, paving the way for the development of next-generation therapeutics.

References

-

Aapptec Peptides. Coupling Reagents. Available from: [Link]

- Google Patents. Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. CN103864635A.

-

Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available from: [Link]

-

Wikipedia. HATU. Available from: [Link]

-

Singh, Y., et al. (2010). Synthesis of Chiral Cyclobutane Containing C3-Symmetric Peptide Dendrimers. Organic Letters. Available from: [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available from: [Link]

-

PubMed. (2010). Synthesis of chiral cyclobutane containing C3-symmetric peptide dendrimers. Available from: [Link]

-

AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Available from: [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

-

ARKIVOC. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Available from: [Link]

-

Baran Lab. Cyclobutanes in Organic Synthesis. Available from: [Link]

-

ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available from: [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available from: [Link]

- Google Patents. Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. US4367344A.

-

Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

-

NIH National Center for Biotechnology Information. (2011). A one-pot preparation of N-2-mercaptobenzoyl-amino amides. Available from: [Link]

- Google Patents. Synthesis of aminocyclopentane carboxylic acids. WO2008138621A2.

-

Organic Chemistry Portal. Cyclobutane synthesis. Available from: [Link]

-

Peptide Synthesis Tools. Buy Reagents for Coupling | Research Chemicals. Available from: [Link]

-

Auburn University Electronic Theses and Dissertations. (2023). Synthesis of Cyclobutane-Containing Natural Products.... Available from: [Link]

-

Luxembourg Bio Technologies. (2009). Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]

-

Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Available from: [Link]

-

Reddit. (2022). EDC-HOBt Amide coupling workup help. Available from: [Link]

-

European Journal of Organic Chemistry. (2010). Versatile Access to 2-Aminocyclobutene-1-carboxylic Acid Derivatives and Their Incorporation into Small Peptides. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of chiral cyclobutane containing C3-symmetric peptide dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. people.uniurb.it [people.uniurb.it]

- 5. growingscience.com [growingscience.com]

- 6. researchgate.net [researchgate.net]

- 7. bachem.com [bachem.com]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. peptide.com [peptide.com]

- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 12. HATU - Wikipedia [en.wikipedia.org]

- 13. peptide.com [peptide.com]

- 14. reddit.com [reddit.com]

- 15. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 16. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 17. A one-pot preparation of N-2-mercaptobenzoyl-amino amides - PMC [pmc.ncbi.nlm.nih.gov]

solid-phase peptide synthesis with Benzyl 1-aminocyclobutane-1-carboxylate

An Application Guide to Solid-Phase Peptide Synthesis (SPPS) with Benzyl 1-aminocyclobutane-1-carboxylate Derivatives

Authored by: A Senior Application Scientist

Introduction: Engineering Peptides with Conformational Rigidity

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery, offering a route to novel therapeutics with enhanced stability, potency, and receptor selectivity.[1][2][3][4] Among the vast array of UAAs, conformationally constrained residues, such as 1-aminocyclobutane-1-carboxylic acid (Ac4c), are of particular interest.[5] The rigid cyclobutane ring structure imparts a significant conformational constraint on the peptide backbone, making the Ac4c residue an effective inducer of β-turns and helical structures.[6] This pre-organization of the peptide structure can lead to enhanced binding affinity for biological targets and increased resistance to enzymatic degradation.[2][7]

This technical guide provides a comprehensive overview and detailed protocols for the incorporation of the 1-aminocyclobutane-1-carboxylic acid residue into peptides via automated or manual solid-phase peptide synthesis (SPPS). While the topic specifies "this compound," it is crucial to understand its role in the context of SPPS. This compound, where the carboxylic acid is protected as a benzyl ester, is a valuable synthetic precursor. However, for direct use in standard Fmoc-based SPPS, the amino acid must possess a free carboxylic acid to enable coupling to the resin-bound amine and a temporary protecting group on the α-amino group, typically the 9-fluorenylmethoxycarbonyl (Fmoc) group.

Therefore, this guide will focus on the practical application of Fmoc-1-aminocyclobutane-1-carboxylic acid (Fmoc-Ac4c-OH) in SPPS, with the understanding that this compound serves as a potential starting material for its synthesis. We will delve into the nuances of coupling this sterically hindered amino acid, cleavage strategies, and analytical characterization of the final peptide.

Key Reagents and Structures

A successful synthesis campaign begins with high-quality reagents. Below are the key structures and a list of typical materials required.

Core Chemical Structures

Caption: Key molecules in the synthesis workflow.

PART 1: The Strategic Heart of SPPS - The Fmoc/tBu Approach

Solid-phase peptide synthesis, a revolutionary method developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[8][9] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[10]

The most prevalent strategy in modern SPPS is the Fmoc/tBu (tert-butyl) approach.[8] This method relies on two key principles of orthogonality:

-

Temporary Nα-Protection: The α-amino group of the incoming amino acid is protected with the base-labile Fmoc group.[11]

-

Permanent Side-Chain Protection: Reactive amino acid side chains are protected with acid-labile groups, most commonly tert-butyl (tBu) derivatives.[12]

The synthesis cycle involves the deprotection of the N-terminal Fmoc group with a mild base (e.g., piperidine), followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled.[10]

The SPPS Workflow Diagram

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

PART 2: Experimental Protocols

Protocol 1: Coupling of Sterically Hindered Fmoc-Ac4c-OH

The α,α-disubstituted nature of 1-aminocyclobutane-1-carboxylic acid presents significant steric hindrance, which can lead to slow and incomplete coupling reactions using standard carbodiimide reagents like DIC.[2][13] To overcome this challenge, more potent coupling reagents and optimized conditions are required.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Ac4c-OH (3-5 equivalents relative to resin loading)

-

Coupling Reagent (e.g., HATU, HBTU, COMU) (3-5 equivalents)

-

Base: N,N-Diisopropylethylamine (DIEA) or Collidine (6-10 equivalents)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Resin Preparation: Following Nα-Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and finally DMF (3x) to ensure a neutral, anhydrous environment.

-